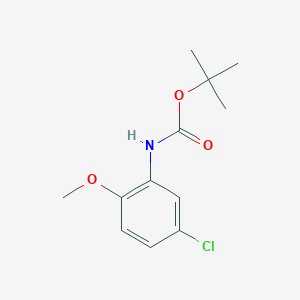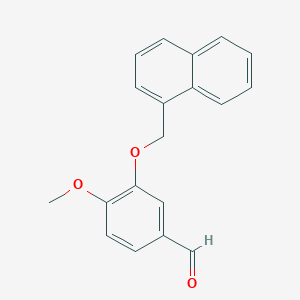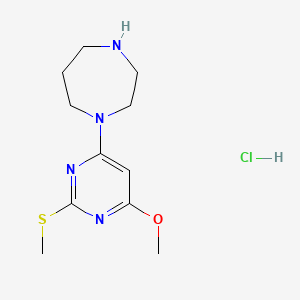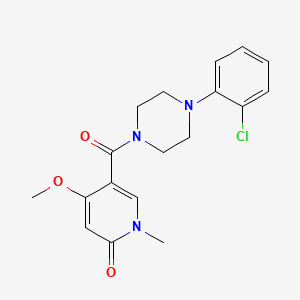
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate acts as a competitive antagonist of the P2X7 receptor, blocking the binding of ATP and inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects:
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has been demonstrated to reduce the production of pro-inflammatory cytokines, decrease pain behaviors, and protect against neuronal damage. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has also been investigated for its potential anti-cancer effects, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate is a highly selective antagonist of the P2X7 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. However, its potency and selectivity can also be a limitation, as it may not fully represent the complexity of the P2X7 receptor signaling pathway in vivo. Additionally, the use of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate in animal models may not fully translate to humans, and more research is needed to determine its potential therapeutic applications in humans.
Orientations Futures
There are several potential future directions for research on tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Another area of interest is the use of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate in combination with other drugs for the treatment of cancer. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been shown to enhance the anti-cancer effects of chemotherapy drugs, and more research is needed to determine the optimal combination and dosing regimen. Overall, tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate involves several steps, including the protection of the amine group, the chlorination of the aromatic ring, and the carbamylation of the protected amine group. The final product is obtained after deprotection and purification. The synthesis of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been described in detail in several publications.
Applications De Recherche Scientifique
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been widely used in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, which is a key step in the inflammatory response. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been used in studies of pain, neurodegeneration, and cancer, among other areas.
Propriétés
IUPAC Name |
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGURTIQXGNLGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-chloro-2-methoxyphenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)
![2-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2594541.png)
![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)

![N-(5-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594545.png)

![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)
![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)

![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)